molecular formula C25H26N6O2S2 B2899493 2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 500267-65-2

2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2899493
CAS No.: 500267-65-2
M. Wt: 506.64
InChI Key: QQIBCDSCEIMNSU-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound featuring multiple triazole rings and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, followed by the introduction of the sulfanyl groups and the phenylethanone moiety. Common reagents used in these reactions include ethyl bromide, phenacyl bromide, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole rings can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated triazoles, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazoles.

Scientific Research Applications

2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The triazole rings and sulfanyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The phenylethanone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanone derivatives: Compounds with similar phenylethanone moieties but different substituents.

    Triazole-based compounds: Molecules containing triazole rings with various functional groups.

    Sulfanyl-containing compounds: Compounds with sulfanyl groups attached to different core structures.

Uniqueness

2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is unique due to its combination of triazole rings, sulfanyl groups, and phenylethanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[[4-ethyl-5-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S2/c1-3-30-22(26-28-24(30)34-16-20(32)18-11-7-5-8-12-18)15-23-27-29-25(31(23)4-2)35-17-21(33)19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIBCDSCEIMNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN=C(N3CC)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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